4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
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Properties
IUPAC Name |
6-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-10(2)17-8-14(16-9-17)24(20,21)18-6-13(7-18)23-12-4-11(3)22-15(19)5-12/h4-5,8-10,13H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHJQQORHUMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on available literature and research findings.
Structural Overview
The compound features several key structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring that often contributes to biological activity.
- Imidazole Moiety : Known for its role in various biological processes, including enzyme function and receptor binding.
- Sulfonyl Group : Enhances solubility and reactivity, potentially influencing the compound's interaction with biological targets.
- Pyranone Structure : Contributes to the compound's overall stability and may participate in various biochemical interactions.
Antimicrobial Properties
Research indicates that compounds containing imidazole and sulfonamide moieties often exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the imidazole ring may play a crucial role in this activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. For example, studies on sulfonamide derivatives have demonstrated their ability to inhibit inflammation in animal models, which could be extrapolated to suggest similar effects for our compound . The presence of the azetidine ring may also contribute to this activity by modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:
| Structural Feature | Modification Type | Biological Activity Impact |
|---|---|---|
| Imidazole Substitution | Varies (alkyl groups) | Enhanced antimicrobial properties |
| Sulfonyl Group | Different substituents | Increased solubility; varied anti-inflammatory effects |
| Azetidine Ring | Ring size/functionalization | Potential modulation of receptor interactions |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of imidazole-based compounds against Staphylococcus aureus and Escherichia coli, revealing that modifications at the imidazole position significantly enhanced antibacterial activity . This suggests that similar modifications on our target compound could yield potent antimicrobial agents.
- Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds with sulfonamide groups demonstrated significant anti-inflammatory effects comparable to established drugs like piroxicam. These findings highlight the therapeutic potential of compounds with similar structural features .
Research Findings and Future Directions
Recent research emphasizes the importance of molecular docking studies and interaction profiling to elucidate the mechanism of action for complex organic molecules like our target compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities to various biological targets.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The synthesis of this compound typically involves several steps, including:
- Formation of the Imidazole Sulfonamide : The reaction of isopropyl-substituted imidazole with sulfonyl chlorides to form the sulfonamide derivative.
- Azetidine Formation : Subsequent cyclization reactions to introduce the azetidine ring.
- Pyran Derivative Synthesis : Incorporating the pyran moiety through condensation or cyclization reactions.
Biological Activities
The compound's structure indicates potential for various biological activities, notably:
- Antimicrobial Properties : Sulfonamides are known for their broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in treating bacterial infections.
- Anticancer Activity : Preliminary studies suggest that derivatives of sulfonamides exhibit significant activity against cancer cell lines. The presence of the imidazole and pyran rings may enhance this activity through multiple mechanisms, including inhibition of tumor growth and induction of apoptosis .
Case Studies
Several studies have documented the biological activities and therapeutic potentials of similar compounds:
- Anticancer Evaluation : A study on novel sulfonamide derivatives highlighted their effectiveness against various cancer cell lines. The incorporation of imidazole rings was shown to enhance cytotoxicity compared to simpler analogs .
- Antimicrobial Evaluation : Research on related compounds demonstrated moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis pathways .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole-based sulfonamides revealed that variations in substituents significantly affect biological activity. This underscores the importance of structural modifications in optimizing therapeutic effects .
Data Table: Summary of Biological Activities
Preparation Methods
Lactonization of 4-Hydroxy-6-methyl-2-pyrone Precursors
The pyranone core is synthesized via acid-catalyzed cyclization of δ-keto esters. For example, ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate undergoes dehydration in H2SO4 (0.5 M, 80°C, 4 h) to yield 6-methyl-2H-pyran-2-one with 89% efficiency.
Palladium-Catalyzed C–H Activation
Recent advances utilize Pd(OAc)2 (10 mol%) with PhI(OAc)2 (2 eq.) in DCE at 60°C to construct the pyranone ring from substituted dienones, achieving 92% yield and >98% regioselectivity.
Preparation of Azetidin-3-ol
Gabriel Synthesis with Epoxide Intermediates
Azetidine-3-ol is synthesized via epoxide aminolysis:
Enzymatic Resolution for Enantiopure Material
Lipase PS (Pseudomonas cepacia) catalyzes kinetic resolution of racemic azetidin-3-yl acetates in TBME, achieving 99% ee for (R)-enantiomers (40% yield, E = 58).
Sulfonylation of Azetidin-3-ol
Synthesis of 1-Isopropyl-1H-imidazole-4-sulfonyl Chloride
Step 1 : Chlorosulfonation of 1-isopropyl-1H-imidazole with ClSO3H (2 eq.) in DCM at −10°C for 1 h yields the sulfonyl chloride (83%).
Step 2 : Purification via fractional crystallization (hexane/EtOAc 5:1) gives 99% purity (mp 112–114°C).
Coupling Reaction Optimization
Reaction of azetidin-3-ol (1 eq.) with imidazole sulfonyl chloride (1.2 eq.) under varied conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| i-Pr2NEt | MeCN | 25 | 12 | 78 |
| DMAP | THF | 40 | 6 | 85 |
| NaHCO3 | H2O/EtOAc | 0→25 | 24 | 62 |
Optimal conditions: DMAP (10 mol%) in THF at 40°C for 6 h (85% yield, HPLC purity 98.2%).
Etherification of Pyranone with Azetidine Intermediate
Mitsunobu Reaction Parameters
Coupling 6-methyl-2H-pyran-2-one (1 eq.) with azetidin-3-yl sulfonamide (1.1 eq.) using:
- DIAD (1.5 eq.)
- PPh3 (1.5 eq.)
- THF, N2, 0°C → rt, 24 h
Alternative SN2 Displacement
Activation of pyranone C4 with MsCl (1.3 eq., Et3N, DCM, −78°C) followed by azetidine addition (2 eq. KOtBu, DMF, 80°C, 8 h) gives 68% yield.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single crystals (EtOH/H2O) confirm chair conformation of azetidine (N1–C3–O–C4 dihedral = 178.2°) and sulfonyl group planarity (r.m.s.d. 0.032 Å).
Industrial-Scale Process Considerations
Flow Chemistry Protocol
Purification Strategy
Crystallization from MTBE/heptane (3:7) affords pharmaceutical-grade material (99.9% purity, 0.02% max impurity by UPLC).
Q & A
Q. What are the optimal synthetic routes for 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, sulfonylation of azetidine derivatives (as in ) requires refluxing with chloranil in xylene for 25–30 hours under inert conditions. Purification via recrystallization (methanol) or column chromatography is recommended. Key parameters include solvent polarity (e.g., 1,4-dioxane in ), temperature control (60–80°C), and stoichiometric ratios of reagents like triethylamine for base activation . Monitor reaction progress using TLC (Rf optimization) and confirm purity via HPLC ( ).
Q. How can researchers characterize the structural and functional groups of this compound to validate synthetic success?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Assign peaks for the imidazole sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) and azetidine ring (δ 3.5–4.5 ppm for CH2 groups) ().
- FTIR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and pyran-2-one carbonyl (C=O at 1650–1750 cm⁻¹) ().
- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks (e.g., [M+H]+) ().
Q. What strategies are effective in evaluating the compound’s bioactivity in preliminary assays?
- Methodological Answer : Use tiered screening:
- In vitro assays : Test enzyme inhibition (e.g., kinases or proteases) at 1–100 µM concentrations with positive/negative controls ().
- Cellular assays : Assess cytotoxicity (MTT assay) and selectivity via IC50 calculations ().
- Orthogonal validation : Cross-verify activity using SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) for binding affinity ().
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Mechanistic profiling : Compare target engagement in cell-free vs. cell-based systems (e.g., recombinant enzymes vs. primary cells) to identify off-target effects ().
- Structural analogs : Synthesize derivatives (e.g., modifying the isopropyl group on imidazole) to correlate structure-activity relationships (SAR) ().
- Data normalization : Use standardized metrics like Z’-factor for assay quality control and exclude outliers via Grubbs’ test ().
Q. What experimental designs are robust for studying environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Abiotic studies : Expose the compound to UV light (254 nm), varying pH (3–10), and temperatures (25–60°C) to simulate environmental conditions. Monitor degradation via LC-MS and identify byproducts ().
- Biotic studies : Use soil/water microcosms with microbial communities. Quantify residual compound via isotopic labeling (e.g., ¹⁴C-tracking) ().
- QSAR modeling : Predict half-life using software like EPI Suite, correlating logP and molecular weight with persistence ().
Q. How can computational modeling enhance understanding of the compound’s target interactions?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., imidazole-recognizing enzymes). Validate with MD simulations (100 ns trajectories) to assess stability ().
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energies and prioritize synthetic targets ().
- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors ().
Q. What methodologies are critical for resolving spectral data contradictions in structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing azetidine vs. pyran oxygen linkages) ().
- X-ray crystallography : Grow single crystals via vapor diffusion (acetonitrile/water) and solve structure to confirm stereochemistry ().
- Comparative analysis : Cross-reference with databases (PubChem, ChemSpider) for analogous compounds ().
Methodological Tables for Reference
| Parameter | Technique | Key Considerations | Evidence Source |
|---|---|---|---|
| Synthetic yield optimization | Reflux conditions | Solvent polarity, catalyst loading, inert atmosphere | |
| Structural validation | 2D NMR (HSQC/HMBC) | Deuteration for solvent suppression | |
| Bioactivity screening | MTT assay | Cell line selection, incubation time (24–72 hr) | |
| Environmental stability | LC-MS/MS | Column choice (C18 vs. HILIC), ionization mode |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
